molecular formula C9H8O2 B13647232 2-(3-Hydroxyprop-1-yn-1-yl)phenol CAS No. 805240-69-1

2-(3-Hydroxyprop-1-yn-1-yl)phenol

Cat. No.: B13647232
CAS No.: 805240-69-1
M. Wt: 148.16 g/mol
InChI Key: VRTVDSBQVZNMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Organic Chemistry

The earliest recorded synthesis of this compound dates to 2007, when it was first assigned the PubChem CID 12128281. Its structural framework—a phenol ring substituted with a 3-hydroxypropynyl group—suggests origins in propargylation reactions, a common strategy for introducing alkynyl functionalities into aromatic systems. The compound’s IUPAC name, 2-(3-hydroxyprop-1-ynyl)phenol, reflects its precise regiochemistry, with the hydroxyl and alkyne groups positioned to enable conjugation and hydrogen bonding. Early patents and academic reports from the mid-2000s hint at its exploration as a monomer for specialty polymers, though detailed synthetic protocols remain scarce in public databases.

A comparative analysis of related propargyl-substituted phenols, such as phenyl propargyl ether (CAS 13610-02-1) and phenyl propargyl sulfide (CAS 5651-88-7), reveals shared synthetic pathways involving nucleophilic substitution or metal-catalyzed coupling. However, the presence of the hydroxyl group in this compound introduces distinct reactivity patterns, particularly in acid-catalyzed rearrangements and oxidation reactions.

Table 1: Molecular Properties of this compound and Related Compounds

Property This compound Phenyl Propargyl Ether Phenyl Propargyl Sulfide
Molecular Formula C₉H₈O₂ C₉H₈O C₉H₈S
Molecular Weight (g/mol) 148.16 132.16 148.22
Functional Groups Phenol, alkyne, hydroxyl Ether, alkyne Sulfide, alkyne
CAS Number 805240-69-1 13610-02-1 5651-88-7

Relevance in Contemporary Chemical Research

In modern organic chemistry, this compound serves as a multifunctional building block due to its orthogonal reactive sites. The alkyne group participates in Huisgen cycloadditions (click chemistry), enabling the construction of triazole-linked architectures for drug delivery systems and polymer networks. Meanwhile, the phenolic hydroxyl group facilitates hydrogen bonding and chelation, making the compound a candidate for catalytic applications. Recent studies highlight its utility in the Claisen rearrangement, where propargyl vinyl ethers undergo -sigmatropic shifts to yield functionalized allenes—a reaction critical to natural product synthesis.

The compound’s electronic structure also lends itself to materials science. For instance, its conjugated π-system has been explored in organic semiconductors, though challenges persist in achieving sufficient thermal stability. Additionally, derivatives of this compound have been investigated as ligands in transition-metal catalysis, where the hydroxyl group modulates electron density at metal centers to enhance catalytic activity.

Overview of Research Themes and Knowledge Gaps

Current research on this compound revolves around three themes:

  • Reactivity and Synthetic Applications : Investigations focus on optimizing its participation in cycloadditions, oxidations, and cross-coupling reactions. For example, the propargyl group’s ability to act as a dienophile in Diels-Alder reactions remains underexplored.
  • Material Science : Efforts to incorporate the compound into conjugated polymers for optoelectronic devices are ongoing, though degradation under UV exposure limits practical use.
  • Biological Relevance : While excluded from safety assessments per the user’s requirements, preliminary studies suggest potential as a pharmacophore in antimicrobial agents, necessitating further structural optimization.

Key knowledge gaps include:

  • Stereochemical Control : The compound’s propargyl alcohol moiety presents challenges in enantioselective synthesis, hindering its application in chiral catalysis.
  • Stability Profiles : Degradation pathways under aerobic and acidic conditions are poorly characterized, complicating industrial-scale applications.
  • Computational Modeling : Limited density functional theory (DFT) studies exist to predict its reactivity in complex reaction environments.

Properties

CAS No.

805240-69-1

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-(3-hydroxyprop-1-ynyl)phenol

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,7H2

InChI Key

VRTVDSBQVZNMHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Hydroxyprop-1-yn-1-yl)phenol

Palladium-Catalyzed Sonogashira Cross-Coupling

One of the most common and effective methods to synthesize this compound derivatives involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-halophenols (typically 2-iodophenol or 2-bromophenol) and propargyl alcohol.

Procedure Summary
  • Starting Materials: 2-Iodophenol or 2-bromophenol, propargyl alcohol.
  • Catalysts: Pd(0) complexes such as bis(triphenylphosphine)palladium(II) dichloride, often combined with copper(I) iodide as a co-catalyst.
  • Base: Triethylamine or other organic bases.
  • Solvent: Typically tetrahydrofuran (THF) or triethylamine.
  • Conditions: Heating at 80–95 °C under nitrogen atmosphere for several hours.
Example from Literature

A representative synthesis reported by Althagafy et al. describes the reaction of 4-bromo-2-methoxyphenol with propargyl alcohol using CuI (3 mol %) and bis(triphenylphosphine)palladium(II) dichloride (3 mol %) in triethylamine at 95 °C for 4 hours. The crude product was purified by silica gel column chromatography to yield 4-(3-hydroxyprop-1-yn-1-yl)-2-methoxyphenol in 9% yield.

This method is adaptable to various substituted phenols and allows the introduction of the hydroxypropynyl group efficiently.

Protection/Deprotection Strategies for Phenol Group

Since phenol groups can interfere with cross-coupling reactions, protecting groups such as methoxymethyl (MOM) ethers are often employed to mask the phenol hydroxyl during the coupling step.

General Procedure
  • Protection: 2-Iodophenol is treated with sodium hydride (NaH) in THF at 0 °C, followed by chloromethyl methyl ether (MOMCl) to form the MOM-protected phenol.
  • Sonogashira Coupling: The protected aryl iodide is reacted with propargyl alcohol or other alkynes in the presence of Pd(0) catalyst and base.
  • Deprotection: Acidic conditions are used to remove the MOM group, regenerating the free phenol.

This method was detailed in a study by the Royal Society of Chemistry, where 2-ynylphenol derivatives were prepared via this route with good yields and purity.

Iodine-Catalyzed Cyclization and Functionalization

A more recent approach involves the use of iodine catalysis to facilitate the reaction of 1-(2-hydroxyphenyl)-propargyl alcohols with nucleophiles such as indoles, leading to cyclized benzofuran derivatives. Although this method focuses on functionalization rather than initial synthesis, it highlights the synthetic utility of this compound as a key intermediate.

  • The reaction proceeds via a 5-exo-dig cyclization to form benzofuran frameworks.
  • Potassium carbonate treatment completes the reaction sequence.
  • This method achieves high regioselectivity and good to excellent yields for a variety of substrates.

Copper-Catalyzed One-Pot Reactions

Copper catalysis has been employed for one-pot transformations involving propargyl alcohol derivatives, including this compound analogs.

  • Copper(I) iodide is used as a catalyst in the presence of bases.
  • The reaction conditions are mild and compatible with various functional groups.
  • This approach avoids isolation of unstable intermediates and improves overall efficiency.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-Catalyzed Sonogashira 2-Iodophenol, propargyl alcohol, Pd(PPh3)2Cl2, CuI 80–95 °C, triethylamine 9–88% Widely used; requires inert atmosphere; yields vary with substrate and protection
MOM Protection + Sonogashira 2-Iodophenol, NaH, MOMCl, Pd catalyst, propargyl alcohol 0 °C to RT (protection), RT (coupling) Up to 88% Protects phenol hydroxyl; improves coupling efficiency; requires deprotection step
I2-Catalyzed Cyclization 1-(2-Hydroxyphenyl)-propargyl alcohol, I2, K2CO3 One-pot, room temperature Good to excellent Functionalizes intermediate; forms benzofuran derivatives; regioselective
Cu-Catalyzed One-Pot Protocol CuI, propargyl alcohol derivatives, base Mild, one-pot Moderate to good Avoids isolation of intermediates; good functional group tolerance

Detailed Research Findings and Notes

  • The Sonogashira coupling remains the most reliable and commonly used synthetic route for this compound and its derivatives. The reaction typically requires palladium catalysts with copper co-catalysts and proceeds under inert atmosphere to prevent catalyst deactivation.

  • Phenol protection as MOM ethers prior to coupling dramatically improves reaction efficiency and product purity by preventing side reactions involving the phenol hydroxyl group. The protection and subsequent deprotection steps add complexity but are justified by improved yields.

  • The iodine-catalyzed method is notable for enabling downstream functionalization of the hydroxypropynylphenol scaffold into benzofuran frameworks, which are valuable in pharmaceutical synthesis. This method highlights the synthetic versatility of the compound.

  • Copper-catalyzed one-pot protocols provide an alternative to palladium catalysis, particularly useful for trifluoromethylation reactions and other functional group transformations involving propargyl alcohol derivatives. These methods emphasize operational simplicity and functional group tolerance.

  • Yields reported vary widely depending on substrates, catalyst loading, and purification methods, ranging from moderate (9%) to high (88%) in Sonogashira reactions, and generally good yields in iodine-catalyzed cyclizations.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) and alkyne chain are susceptible to oxidation:

  • Hydroxyl oxidation : Potassium permanganate or chromium trioxide converts the -OH group into a ketone or carboxylic acid, depending on conditions.

  • Alkyne oxidation : Terminal alkynes oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

Alkylation and Substitution

The phenolic oxygen acts as a nucleophile in alkylation:

  • Propargyl alkylation : Reaction with propargyl bromide under alkaline conditions (e.g., K₂CO₃) forms ether linkages .

  • Benzylic substitution : Palladium-catalyzed reactions with soft nucleophiles (e.g., amines) yield substituted benzofurans via benzylic-like substitution .

NMR Data for Alkylation Products

CompoundKey ¹H NMR Signals (ppm)Source
4-(3-Hydroxyprop-1-yn-1-yl)-2-methoxyphenolδ 3.89 (s, OMe), 5.74 (s, OH)
2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzeneδ 3.74 (s, OMe), 4.48 (s, OCH₂)

Cyclization and Annulation

The compound undergoes intramolecular cyclization under specific conditions:

  • Formal (4+1)-annulation : Reacts with ortho-quinone methides to form fused bicyclic structures under B(C₆F₅)₃ catalysis .

  • Benzofuran formation : Palladium-catalyzed reactions with amines or soft nucleophiles generate heterocyclic derivatives .

HRMS Data for Cyclization Products

CompoundHRMS (ESI)Source
Methyl 3-(phenylethynyl)-2-propyl-2,3-dihydrobenzofuran-2-carboxylateCalcd. C₂₁H₂₁O₃ [M+H]⁺: 321.1485

Mechanistic Insights

  • Palladium-catalyzed benzylic substitution : The propargyl chain forms a heterocyclic intermediate (h³-complex) that facilitates nucleophilic attack .

  • SN2 substitution : Propargyl bromide reacts with phenoxide ions generated by K₂CO₃, favoring electron-withdrawing substituents .

Comparative Reactivity

Reaction TypeReactivity FactorSource
Phenoxide alkylationEnhanced by electron-withdrawing groups (e.g., nitro)
OxidationAlkyne oxidizes faster than hydroxyl under acidic conditions

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the propargyl group can undergo metabolic transformations that lead to the formation of reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-Hydroxyprop-1-yn-1-yl)phenol and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Applications/Research Findings References
This compound (Target) C₉H₈O₂ Phenol, propargyl alcohol (-C≡C-CH₂OH) Rigid triple bond, high reactivity Potential synthetic intermediate [14]
1-(2-Hydroxyphenyl)-3-phenylprop-2-yn-1-ol C₁₅H₁₂O₂ Phenol, propargyl alcohol, phenyl substituent Enhanced lipophilicity, planar geometry Synthetic intermediates for bioactive molecules [12]
Methyl 2-(3-hydroxyprop-1-ynyl)benzoate C₁₁H₁₀O₃ Methyl ester, propargyl alcohol Ester group improves solubility in apolar solvents Intermediate in organic synthesis [14]
2-(3-Hydroxy-propyl)-phenol C₉H₁₂O₂ Phenol, saturated hydroxypropyl chain Flexible alkyl chain, lower reactivity Study of hydrogen-bonding networks [15]
3,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol C₉H₆F₂O₂ Phenol, propargyl alcohol, 3,5-difluoro Electron-withdrawing F atoms increase acidity Biological activity (e.g., receptor antagonism) [10]

Structural and Functional Analysis

1-(2-Hydroxyphenyl)-3-phenylprop-2-yn-1-ol
  • Structure : Features a phenyl group on the propargyl chain, increasing molecular weight (224.26 g/mol) and lipophilicity (LogP = 2.48) compared to the target compound .
Methyl 2-(3-hydroxyprop-1-ynyl)benzoate
  • Structure: The methyl ester replaces the phenol’s hydroxyl group, altering solubility and reactivity. The ester group may serve as a protecting group in multistep syntheses .
  • Applications : Used in the synthesis of benzoic acid derivatives, where the propargyl group enables further functionalization via Huisgen cycloaddition .
2-(3-Hydroxy-propyl)-phenol
  • Structure : The saturated hydroxypropyl chain (-CH₂-CH₂-CH₂OH) reduces rigidity compared to the propargyl group. Molecular weight (152.19 g/mol) is lower than the target compound .
  • Implications: The flexible chain may facilitate hydrogen bonding in crystal packing, as seen in studies of related phenolic derivatives .
3,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
  • Structure : Fluorine atoms at the 3,5 positions enhance acidity (pKa reduction) and electronic effects, influencing binding in biological systems .
  • Biological Relevance : Used as a side chain in inhibitors targeting enzymes like p97 AAA+ ATPase, highlighting the propargyl group’s role in modular drug design .

Key Differences and Implications

Reactivity: The propargyl group in this compound enables click chemistry applications, unlike the saturated hydroxypropyl analog . Fluorinated derivatives exhibit enhanced electronic effects, broadening their utility in medicinal chemistry .

Solubility and Lipophilicity :

  • Ester derivatives (e.g., methyl benzoate) improve solubility in organic solvents, whereas phenyl-substituted analogs show increased lipophilicity .

Biological Activity :

  • Fluorine and phenyl substituents enhance interactions with biological targets, as seen in receptor antagonists and enzyme inhibitors .

Biological Activity

2-(3-Hydroxyprop-1-yn-1-yl)phenol, also known as 2-hydroxy-cinnamyl alcohol, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₁₀O₂, characterized by a hydroxyl group and an alkyne functional group. The synthesis of this compound can be achieved through various methods, including:

  • Demethylation Reactions : Utilizing m-methoxy phenols as precursors.
  • Catalytic Processes : Employing palladium-catalyzed reactions to form aryl derivatives .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it can downregulate the expression of COX-2, an enzyme involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. It has shown activity against bacteria and fungi, suggesting its potential use in developing natural preservatives or antimicrobial agents in food and pharmaceuticals .

Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of this compound was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, confirming its strong antioxidant potential.

Concentration (µM)% Inhibition
1025%
5050%
10075%

Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of this compound.

Treatment (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
25120180
5080100

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The phenolic structure enables the compound to donate electrons to free radicals, neutralizing their harmful effects.
  • Enzyme Inhibition : By inhibiting enzymes like COX-2, it reduces the synthesis of inflammatory mediators.
  • Membrane Stabilization : The compound may stabilize cell membranes, preventing damage from oxidative stress .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Hydroxyprop-1-yn-1-yl)phenol with high yield and purity?

  • Methodological Answer: The compound can be synthesized via catalytic coupling reactions involving propargyl alcohols and substituted phenols. For example, palladium-catalyzed cross-coupling or copper-mediated alkyne-aryl interactions may be employed. Protecting groups (e.g., silyl ethers for hydroxyl groups) are often used to prevent side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) ensure purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : To confirm the presence of the propargyl and phenolic hydroxyl groups.
  • X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks (e.g., using SHELX or WinGX software for structure refinement) .
  • FT-IR Spectroscopy : To identify O–H and C≡C stretching vibrations.
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns .

Q. How can the stability of this compound under varying experimental conditions be assessed?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via HPLC at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Stabilizers like antioxidants (e.g., BHT) may be added if decomposition is observed .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic transformations involving this compound?

  • Methodological Answer: In palladium-catalyzed reactions, the compound acts as a propargyl donor. Isotopic labeling (e.g., 2H^2 \text{H}, 13C^{13} \text{C}) and DFT calculations can elucidate intermediates. For example, in trifluoromethylation reactions (evidence 17), the propargyl group participates in oxidative addition steps. Kinetic isotope effects (KIEs) and Hammett plots help identify rate-determining steps and electronic effects .

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

  • Methodological Answer: Discrepancies in bond lengths or angles may arise from twinning or disorder. Use the Olex2 or PLATON toolkit to validate data integrity. For ambiguous cases, compare multiple datasets or employ high-pressure crystallography. Software like SHELXL allows refinement with constraints (e.g., SIMU/DELU for thermal motion) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and reaction pathways. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). For non-covalent interactions (e.g., hydrogen bonding), Natural Bond Orbital (NBO) analysis provides insights into stabilization energies .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer: Systematically modify substituents on the phenol and propargyl moieties. Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Correlate electronic parameters (Hammett σ) or steric bulk (Taft parameters) with activity trends. Molecular docking (AutoDock Vina) identifies binding modes in target proteins .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Methodological Answer: Slow evaporation (e.g., from acetone/water mixtures) promotes single-crystal growth. For oily residues, use seeding or co-crystallization with carboxylic acids. Diffraction-quality crystals may require low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How can the compound’s role in supramolecular assemblies be investigated?

  • Methodological Answer: Study hydrogen-bonding networks via Hirshfeld surface analysis (CrystalExplorer). Fluorescence quenching experiments probe π-π stacking interactions. For dynamic assemblies, use 1H NMR^1 \text{H NMR} titration to measure association constants (KaK_a) with host molecules (e.g., cyclodextrins) .

Q. What analytical workflows address impurities in synthesized this compound batches?

  • Methodological Answer:
    Combine LC-MS/MS for impurity profiling and preparative HPLC for isolation. Structural elucidation of impurities via 2D NMR (COSY, HSQC) and tandem MS. Quantify trace metals (ICP-MS) if catalytic residues are suspected. Establish a quality control protocol with acceptance criteria (e.g., ≤0.15% impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.